6-Chloro-1-hexanol-d6
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Overview
Description
6-Chloro-1-hexanol-d6 is a deuterium-labeled derivative of 6-Chloro-1-hexanol. It is a stable isotope-labeled compound used primarily in scientific research. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
Preparation Methods
6-Chloro-1-hexanol-d6 can be synthesized from 6-Chloro-1-hexanol through a process of deuterium exchange. This involves replacing the hydrogen atoms in 6-Chloro-1-hexanol with deuterium atoms. The reaction typically uses deuterium oxide (D2O) as the deuterium source and a suitable catalyst to facilitate the exchange process .
Chemical Reactions Analysis
6-Chloro-1-hexanol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chlorohexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to 6-chlorohexane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
6-Chloro-1-hexanol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It helps in studying metabolic pathways and enzyme kinetics.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-1-hexanol-d6 involves its use as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantification in various analytical techniques. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
Comparison with Similar Compounds
6-Chloro-1-hexanol-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
6-Chloro-1-hexanol: The non-deuterated version of the compound.
1-Chloro-6-hydroxyhexane: Another name for 6-Chloro-1-hexanol.
Hexamethylene chlorohydrin: A compound with a similar structure but without deuterium labeling
Properties
Molecular Formula |
C6H13ClO |
---|---|
Molecular Weight |
142.65 g/mol |
IUPAC Name |
6-chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i1D2,2D2,3D2 |
InChI Key |
JNTPTNNCGDAGEJ-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C([2H])(CCO)C([2H])([2H])C([2H])([2H])CCl |
Canonical SMILES |
C(CCCCl)CCO |
Origin of Product |
United States |
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